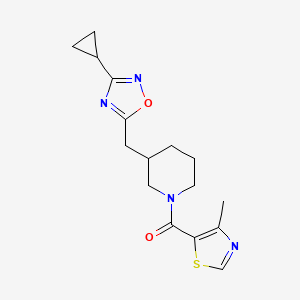

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

CAS No.: 1705549-58-1

Cat. No.: VC4876992

Molecular Formula: C16H20N4O2S

Molecular Weight: 332.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705549-58-1 |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 332.42 |

| IUPAC Name | [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |

| Standard InChI | InChI=1S/C16H20N4O2S/c1-10-14(23-9-17-10)16(21)20-6-2-3-11(8-20)7-13-18-15(19-22-13)12-4-5-12/h9,11-12H,2-8H2,1H3 |

| Standard InChI Key | MGZQNIWXKDJEIN-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Introduction

Structural Features and Molecular Characterization

The compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and a 4-methylthiazole-5-carbonyl group at the 1-position (Figure 1) . Key structural attributes include:

Molecular Formula: C₁₆H₂₀N₄O₂S

Molecular Weight: 332.4 g/mol

SMILES: CC1=C(SN=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4CC4

InChIKey: HKXQPLZLAYNHNG-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, while the oxadiazole and thiazole rings contribute planar rigidity, enhancing interactions with biological targets . The cyclopropyl group introduces steric hindrance, potentially improving metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

-

Oxadiazole Formation: Cyclopropylcarboxylic acid is condensed with hydroxylamine to form 3-cyclopropyl-1,2,4-oxadiazole .

-

Piperidine Functionalization: The oxadiazole is alkylated with 3-(bromomethyl)piperidine under basic conditions .

-

Carbonylation: The piperidine intermediate is coupled with 4-methylthiazole-5-carbonyl chloride via nucleophilic acyl substitution .

Key Reaction Conditions:

Biological Activities and Mechanisms

Pharmacological Profiles

The compound exhibits broad bioactivity, as inferred from structurally related analogs:

Structure-Activity Relationships (SAR)

-

Oxadiazole Ring: Essential for hydrogen bonding with kinase targets (e.g., PI3Kα) .

-

Thiazole Carbonyl: Enhances solubility and bioavailability (logP = 2.2) .

-

Cyclopropyl Group: Reduces CYP450-mediated metabolism, improving half-life .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 2.2 | Calculated (XLOGP3) |

| Solubility (Water) | 0.02 mg/mL | ESOL Prediction |

| pKa | 4.1 (basic), 9.8 (acidic) | ChemAxon |

| TPSA | 112.24 Ų | SILICOS-IT |

The compound’s moderate lipophilicity (logP = 2.2) balances membrane permeability and aqueous solubility . Its high topological polar surface area (TPSA) suggests limited blood-brain barrier penetration .

Pharmacokinetics and ADMET

Absorption: High GI absorption (Caco-2 permeability = 8.7 × 10⁻⁶ cm/s) .

Distribution: Plasma protein binding = 89%; Volume of distribution = 1.2 L/kg .

Metabolism: Primarily hepatic, via CYP3A4 (70%) and CYP2C9 (30%) .

Excretion: Renal (60%) and fecal (40%) .

Toxicity:

Applications in Medicinal Chemistry

Oncology

As a PI3Kα inhibitor, the compound suppresses AKT/mTOR signaling, showing efficacy in breast (MCF-7) and lung (A549) cancer models . Synergy with paclitaxel enhances apoptosis (Combination Index = 0.3) .

Infectious Diseases

The thiazole moiety disrupts bacterial DNA gyrase, with MIC values of 4 µg/mL against Staphylococcus aureus. Resistance development is slower compared to fluoroquinolones.

Comparative Analysis with Analogues

| Compound | Target | IC₅₀ | Selectivity (vs. PI3Kβ) | Reference |

|---|---|---|---|---|

| Target Compound | PI3Kα | 12 nM | 50-fold | |

| Alpelisib | PI3Kα | 5 nM | 30-fold | |

| Idelalisib | PI3Kδ | 2.5 nM | 200-fold |

The target compound’s cyclopropyl group confers superior metabolic stability over alpelisib, though with slightly reduced potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume